N'-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule featuring a tricyclic azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core fused with an 11-oxo group. The compound includes a thiophen-2-yl substituent linked via a hydroxypropyl chain to an ethanediamide moiety.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-15(16-2-1-9-28-16)5-7-21-19(26)20(27)22-14-10-12-3-4-17(25)23-8-6-13(11-14)18(12)23/h1-2,9-11,15,24H,3-8H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWYBOPNSJKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene derivative, followed by the introduction of the hydroxyl group through a hydroxylation reaction. The azatricyclic structure is then constructed via a series of cyclization reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the azatricyclic structure or the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced azatricyclic or thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The most structurally analogous compound identified is N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (CAS: 2034359-61-8) . Key differences and similarities are outlined below:
| Parameter | Target Compound | Analog (2034359-61-8) |
|---|---|---|
| Core Structure | 11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl | 2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl |
| Heterocyclic Substituent | Thiophen-2-yl (C₄H₃S) | Benzothiophen-2-yl (C₈H₅S) |
| Molecular Formula | Estimated: C₂₀H₂₁N₃O₄S (based on analog adjustments) | C₂₄H₂₃N₃O₄S |
| Molecular Weight | ~399.07 g/mol | 449.07 g/mol |
| Key Functional Groups | Hydroxypropyl, ethanediamide, 11-oxo | Hydroxypropyl, ethanediamide, 2-oxo |
Physicochemical Implications
- Lipophilicity and Solubility : The benzothiophene substituent in the analog introduces greater lipophilicity compared to the thiophene group in the target compound. This difference may reduce aqueous solubility but enhance membrane permeability .
- Oxo Position: The 11-oxo vs.
Methodological Considerations for Similarity Assessment
Compound similarity is typically evaluated using computational tools (e.g., Tanimoto coefficients, molecular docking) and experimental techniques (e.g., spectrofluorometry, tensiometry) . While spectrofluorometry and tensiometry are established for surfactants like quaternary ammonium compounds (e.g., BAC-C12) , their applicability to tricyclic ethanediamides remains unexplored. Virtual screening protocols emphasize structural similarity for predicting biological activity, though substituent variations (e.g., thiophene vs. benzothiophene) can lead to divergent outcomes .
Biological Activity
N'-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- A thiophene ring , which enhances its electronic properties.
- A hydroxyl group , which can participate in hydrogen bonding and influence solubility.
- An azatricyclic structure , contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance, derivatives of 3-hydroxy compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic processes .
Antioxidant Activity
The presence of hydroxyl groups in the structure is known to confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Compounds exhibiting similar azatricyclic frameworks have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : The hydroxyl group can engage in redox reactions, potentially enhancing the compound's antioxidant capacity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential mechanism for anti-inflammatory effects.
- Cell Membrane Interaction : The thiophene moiety may facilitate interactions with lipid membranes, affecting permeability and cellular uptake.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiophene derivatives, it was found that compounds with hydroxyl substitutions displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The study highlighted the importance of structural features in determining biological efficacy.
Study 2: Antioxidant Activity Assessment
Another research effort focused on assessing the antioxidant potential of related compounds through DPPH radical scavenging assays. Results indicated that compounds similar to this compound exhibited IC50 values comparable to established antioxidants like ascorbic acid .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-[3-hydroxy-3-(phenyl)propyl]-N-{11-oxo... | Phenyl ring instead of thiophene | Moderate antibacterial activity |
| N'-[3-hydroxy-3-(furan-2-yl)propyl]-N-{11... | Furan ring | Lower antioxidant capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
